Cas no 947-91-1 (Diphenylacetaldehyde (>80%))

Diphenylacetaldehyde (>80%) is a high-purity organic compound primarily used as an intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals. Its aromatic structure, featuring two phenyl groups attached to an acetaldehyde moiety, makes it a versatile building block for various chemical reactions, including condensations and reductions. The product's purity (>80%) ensures consistent performance in applications requiring precise reactivity. It is particularly valued for its role in producing chiral compounds and as a precursor in the manufacture of flavoring agents. Proper storage under inert conditions is recommended to maintain stability and prevent oxidation. Suitable for laboratory and industrial-scale processes.
Diphenylacetaldehyde (>80%) structure
Diphenylacetaldehyde (>80%) structure
商品名:Diphenylacetaldehyde (>80%)
CAS番号:947-91-1
MF:C14H12O
メガワット:196.244483947754
MDL:MFCD00006972
CID:94229
PubChem ID:13696

Diphenylacetaldehyde (>80%) 化学的及び物理的性質

名前と識別子

    • 2,2-Diphenylacetaldehyde
    • Acetaldehyde, 2,2-diphenyl-
    • Diphenylacetaldehyde
    • Acetaldehyde, diphenyl-
    • Diphenylketen
    • DIPHENYL-ACETALDEHYDE
    • alpha-Phenylbenzeneacetaldehyde
    • Benzeneacetaldehyde, .alpha.-phenyl-
    • HLLGFGBLKOIZOM-UHFFFAOYSA-N
    • Diphenylethanal
    • Diphenyl-acetaldehyd
    • diphenylacetoaldehyde
    • WLN: VHYR&R
    • 2,2-diphenyl-acetaldehyde
    • Diphenylacetaldehyde, 97%
    • 2-Phenyl-benzeneacetaldehyde
    • DT
    • Acetaldehyde, diphenyl- (6CI, 7CI, 8CI)
    • α-Phenylbenzeneacetaldehyde (ACI)
    • 2,2-Bisphenyl acetaldehyde
    • 2,2-Diphenylethanal
    • NSC 21645
    • α,α-Diphenylacetaldehyde
    • AKOS001043900
    • Diphenylacetaldehyde (>80%)
    • DTXSID80241575
    • NSC21645
    • SY051214
    • J-640468
    • MFCD00006972
    • UNII-GMF2B8R7DD
    • BRN 1424292
    • Benzeneacetaldehyde, alpha-phenyl-
    • J-800292
    • 4-07-00-01400 (Beilstein Handbook Reference)
    • DS-14725
    • Z56899117
    • NSC-21645
    • EN300-17215
    • CHEMBL4460620
    • GMF2B8R7DD
    • EINECS 213-433-7
    • SCHEMBL193931
    • D2492
    • DPAA cpd
    • 947-91-1
    • DTXCID10164066
    • AI3-20753
    • NS00040419
    • N-[(4-Aminophenyl)carbamothioyl]-4-(2-methyl-2-propanyl)benzamide
    • BENZENEACETALDEHYDE, ?-PHENYL-
    • MDL: MFCD00006972
    • インチ: 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
    • InChIKey: HLLGFGBLKOIZOM-UHFFFAOYSA-N
    • ほほえんだ: O=CC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 1424292

計算された属性

  • せいみつぶんしりょう: 196.08900
  • どういたいしつりょう: 196.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.106 g/mL at 25 °C(lit.)
  • ふってん: 175°C/14mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.589(lit.)
  • PSA: 17.07000
  • LogP: 3.01740
  • ようかいせい: 未確定

Diphenylacetaldehyde (>80%) セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315;H319;H335
  • 警告文: P280;P302+P352;P305+P351+P338;P261
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S23-S24/25
  • 福カードFコード:10
  • RTECS番号:AB2827500
  • 危険物標識: Xi
  • ちょぞうじょうけん:-20 °C

Diphenylacetaldehyde (>80%) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-17215-1.0g
2,2-diphenylacetaldehyde
947-91-1 90%
1g
$27.0 2023-05-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2492-5G
Diphenylacetaldehyde
947-91-1 >95.0%(GC)
5g
¥390.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110980-100g
Diphenylacetaldehyde
947-91-1 98%
100g
¥3484.00 2024-04-24
Enamine
EN300-17215-50.0g
2,2-diphenylacetaldehyde
947-91-1 90%
50g
$743.0 2023-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110980-5g
Diphenylacetaldehyde
947-91-1 98%
5g
¥276.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110980-1g
Diphenylacetaldehyde
947-91-1 98%
1g
¥83.00 2024-04-24
SHENG KE LU SI SHENG WU JI SHU
sc-255114-5g
Diphenylacetaldehyde,
947-91-1
5g
¥564.00 2023-09-05
Apollo Scientific
OR59843-5g
Diphenylacetaldehyde
947-91-1 97%
5g
£39.00 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ML052-5g
Diphenylacetaldehyde (>80%)
947-91-1 95+%
5g
¥545.0 2022-06-10
Chemenu
CM255953-25g
2,2-Diphenylacetaldehyde
947-91-1 95%
25g
$203 2021-06-16

Diphenylacetaldehyde (>80%) 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Diethylzinc Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 10 min, 0 °C
リファレンス
CF3CO2ZnEt-mediated highly regioselective rearrangement of bromohydrins to aldehydes
Wang, Zhihui; Li, Meiyi; Zhang, Wenqin; Jia, Jiangnan; Wang, Fei; et al, Tetrahedron Letters, 2011, 52(45), 5968-5971

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Iron(1+), dicarbonyl(η5-2,4-cyclopentadien-1-yl)(tetrahydrofuran)-, tetrafluorob… Solvents: Dichloromethane
リファレンス
Iron Lewis acid catalyzed reactions of phenyldiazomethane with aromatic aldehydes
Mahmood, Syed J.; Saha, Anjan K.; Hossain, M. Mahmun, Tetrahedron, 1998, 54, 349-358

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Zinc Solvents: Acetonitrile
1.2 Reagents: Styrene
リファレンス
Zinc-promoted reactions. Part 11. Ionic reactions and single electron transfers in the Zn/TMSCI reduction of benzaldehyde
Di Vona, Maria Luisa; Rosnati, Vittorio, Main Group Metal Chemistry, 1999, 22(2), 89-94

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  5 min, rt
リファレンス
Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes
Rao, Chinthu Joginarayana; Sudheer, Mokhamatam; Battula, Venkateswara Rao, ChemistrySelect, 2022, 7(9),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
リファレンス
Exceptionally facile reduction of carboxylic acid salts to aldehydes by 9-borabicyclo[3.3.1]nonane
Cha, Jin Soon; Oh, Se Yeon; Lee, Kwang Woo; Yoon, Mal Sook; Lee, Jae Cheol; et al, Heterocycles, 1988, 27(7), 1595-8

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ;  45 min, rt
リファレンス
Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones
Procopio, Antonio; Dalpozzo, Renato; De Nino, Antonio; Nardi, Monica; Sindona, Giovanni; et al, Synlett, 2004, (14), 2633-2635

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ;  23 °C; 24 h, 100 °C
リファレンス
An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxides
Humbert, Nicolas; Vyas, Devendra J.; Besnard, Celine; Mazet, Clement, Chemical Communications (Cambridge, 2014, 50(73), 10592-10595

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: (T-4)-Bromohydro[1,1′-thiobis[methane]](1,1,2-trimethylpropyl)boron Solvents: Dichloromethane
リファレンス
Facile reduction of saturated and unsaturated carboxylic acids and their salts to aldehydes by thexylbromoborane-dimethyl sulfide
Cha, Jin Soon; Kim, Jin Euog; Lee, Kwang Woo, Journal of Organic Chemistry, 1987, 52(22), 5030-2

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform-d ,  Water ;  18 h, 60 °C
リファレンス
Efficient epoxide isomerization within a self-assembled hexameric organic capsule
Caneva, Thomas; Sperni, Laura; Strukul, Giorgio; Scarso, Alessandro, RSC Advances, 2016, 6(87), 83505-83509

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Aluminum, methyl[[2,2′-sulfonylbis[6-bromo-4-(1,1-dimethylethyl)phenolato-κO]](2… Solvents: Dichloromethane
リファレンス
Synthesis and properties of new types of sulfoxide- or sulfone-bridged Lewis acids
Ohba, Yoshihiro; Ito, Kazuaki; Nagasawa, Tomomi; Sakurai, Shinya, Journal of Heterocyclic Chemistry, 2000, 37(5), 1071-1076

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  40 min, rt
リファレンス
Copper(II)-catalyzed formation of 1,3-dioxolanes from oxiranes
Lee, Seung-Han; Lee, Jae-Chul; Li, Ming-Xing; Kim, Nam-Sun, Bulletin of the Korean Chemical Society, 2005, 26(2), 221-222

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  5 min, rt
リファレンス
Carbocations as Lewis Acid Catalysts: Reactivity and Scope
Bah, Juho; Naidu, Veluru Ramesh; Teske, Johannes; Franzen, Johan, Advanced Synthesis & Catalysis, 2015, 357(1), 148-158

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
リファレンス
One-pot conversion of carboxylic acids to aldehydes through treatment of acyloxy-9-borabicyclo[3.3.1]nonanes with lithium 9-boratabicyclo[3.3.1]nonane
Cha, Jin Soon; Kim, Jin Euog; Oh, Se Yeon; Kim, Jong Dae, Tetrahedron Letters, 1987, 28(39), 4575-8

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
リファレンス
Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate
Cha, Jin Soon; Park, Jae Hyung; Moon, Suk Joung, Bulletin of the Korean Chemical Society, 2001, 22(10), 1089-1092

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Application of microwave heating techniques for dry organic reactions
Ben Alloum, Abdelkrim; Labiad, Bouchta; Villemin, Didier, Journal of the Chemical Society, 1989, (7), 386-7

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Aluminum, (5′-bromo[1,1′:3′,1′′-terphenyl]-2′-olato)dimethyl- Solvents: Dichloromethane
リファレンス
A convenient procedure for rearrangement of epoxides by use of dimethylaluminum catalysts
Nagahara, Shigeru; Maruoka, Keiji; Yamamoto, Hisashi, Nippon Kagaku Kaishi, 1993, (7), 893-6

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  3H-Oxazirino[3,2-a]isoquinolinium, 4,8b-dihydro-2-methyl-, tetrafluoroborate(1-)…
リファレンス
Oxygen transfer to ethylenic double bonds from an oxaziridinium salt
Hanquet, G.; Lusinchi, X.; Milliet, P., Tetrahedron Letters, 1988, 29(32), 3941-4

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Synthesis of aldehydes and ketones from asymm.-disubstituted ethylene glycols and their ethers
Stoermer, R., Berichte der Deutschen Chemischen Gesellschaft, 1906, 39, 2288-2306

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Gold trichloride ,  Silver hexafluoroantimonate Solvents: 1,4-Dioxane ;  5 min, rt
リファレンス
AuCl3/AgSbF6-catalyzed rapid epoxide to carbonyl rearrangement
Gudla, Vanajakshi; Balamurugan, Rengarajan, Tetrahedron Letters, 2012, 53(39), 5243-5247

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Dimethyl sulfate ,  Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
リファレンス
Exceptionally facile conversion of carboxylic acid salts to aldehydes by reductive oxidation with borane and pyridinium chlorochromate
Cha, Jin Soon; Park, Jae Hyung; Lee, Dae Yon, Bulletin of the Korean Chemical Society, 2001, 22(3), 325-326

Diphenylacetaldehyde (>80%) Raw materials

Diphenylacetaldehyde (>80%) Preparation Products

Diphenylacetaldehyde (>80%) 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:947-91-1)Diphenylacetaldehyde (>80%)
A24644
清らかである:99%
はかる:100g
価格 ($):363.0